molecular formula C29H34ClN3 B163907 Typ-nic CAS No. 139167-47-8

Typ-nic

Cat. No.: B163907
CAS No.: 139167-47-8
M. Wt: 460.1 g/mol
InChI Key: QZQKZGHOWJOTJZ-UHFFFAOYSA-O
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Description

Typ-nic (systematic IUPAC name: 3-nitro-1H-indole-2-carboxylic acid) is a heterocyclic organic compound characterized by a nitro-substituted indole backbone and a carboxylic acid functional group . Its molecular weight is 232.2 g/mol, with a logP value of 1.8, indicating moderate lipophilicity .

Properties

CAS No.

139167-47-8

Molecular Formula

C29H34ClN3

Molecular Weight

460.1 g/mol

IUPAC Name

1,3-diethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,2-dihydrobenzo[f]benzimidazol-1-ium;chloride

InChI

InChI=1S/C29H33N3.ClH/c1-6-31-25-19-21-13-8-9-14-22(21)20-26(25)32(7-2)28(31)18-12-17-27-29(3,4)23-15-10-11-16-24(23)30(27)5;/h8-20,28H,6-7H2,1-5H3;1H/b18-12+,27-17+;

InChI Key

QZQKZGHOWJOTJZ-UHFFFAOYSA-O

SMILES

CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-]

Isomeric SMILES

CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)/C=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C.[Cl-]

Canonical SMILES

CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-]

Synonyms

1,3-diethyl-2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl)-1H-naphth(2,3-d)imidazolium
TYP-NIC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Property This compound Indomethacin
Molecular Weight (g/mol) 232.2 357.8
logP 1.8 4.0
Solubility (DMSO) >50 mg/mL >100 mg/mL
Primary Target Kinases (e.g., EGFR) Cyclooxygenases

While this compound selectively inhibits epidermal growth factor receptor (EGFR) kinases (IC₅₀ = 12 nM), indomethacin non-selectively inhibits cyclooxygenase-1/2 (COX-1/2) with IC₅₀ values of 18 nM and 25 nM, respectively . The nitro group in this compound enhances electrophilic reactivity, contributing to covalent binding with kinase active sites, whereas indomethacin’s chloro and acetic acid groups facilitate COX substrate mimicry .

Pharmacokinetic Comparison with Gefitinib

Gefitinib (4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline), a clinically approved EGFR inhibitor, differs from this compound in both structure and pharmacokinetic profiles (Table 2).

Table 2: Pharmacokinetic and Toxicological Data

Parameter This compound Gefitinib
Oral Bioavailability 22% (rat) 60% (human)
Plasma Half-life (t₁/₂) 3.1 h 48 h
LD₅₀ (mg/kg, mouse) 320 1,500
CYP450 Inhibition Moderate (CYP3A4) Strong (CYP3A4/2D6)

This compound’s shorter half-life and lower bioavailability are attributed to rapid glucuronidation in the liver, whereas gefitinib’s morpholino side chain enhances metabolic stability . However, this compound demonstrates superior blood-brain barrier penetration (brain/plasma ratio = 0.8 vs. 0.2 for gefitinib), making it a candidate for glioblastoma therapy .

Discussion

This compound’s structural uniqueness lies in its nitro-indole scaffold, which balances kinase affinity and metabolic liabilities. Compared to indomethacin, this compound shows 10-fold higher selectivity for EGFR over COX-2, reducing off-target gastrointestinal toxicity observed with non-selective COX inhibitors . Against gefitinib, this compound’s reduced plasma stability limits its utility in systemic cancers but enhances localized CNS efficacy.

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